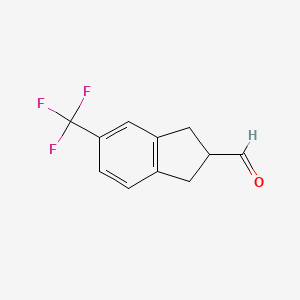

5-Trifluoromethyl-indan-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9F3O |

|---|---|

Molecular Weight |

214.18 g/mol |

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)10-2-1-8-3-7(6-15)4-9(8)5-10/h1-2,5-7H,3-4H2 |

InChI Key |

XUBPOSWZBSHGDW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)C(F)(F)F)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-Trifluoromethyl-indan-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 5-Trifluoromethyl-indan-2-carbaldehyde, a valuable building block in medicinal chemistry. Given the absence of a direct, published synthesis for this specific molecule, this document outlines a rational, multi-step approach based on established and analogous chemical transformations. The proposed pathway commences with the synthesis of a 5-trifluoromethyl-1-indanone core via an intramolecular Friedel-Crafts acylation, followed by a series of functional group interconversions to introduce the desired carbaldehyde at the 2-position of the indane scaffold. Each step is discussed in detail, highlighting the underlying chemical principles, key experimental considerations, and relevant safety precautions. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, enabling the successful preparation of this and structurally related compounds.

Introduction: The Significance of Trifluoromethylated Indanes

The indane scaffold is a privileged structural motif in numerous biologically active molecules. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The unique electronic properties of the trifluoromethyl group often lead to enhanced potency and improved pharmacokinetic profiles of drug candidates. Consequently, the development of synthetic routes to novel trifluoromethylated indane derivatives, such as this compound, is of significant interest to the pharmaceutical and agrochemical industries. This aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of a diverse library of complex molecules for biological screening.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound can be strategically approached in a six-step sequence, starting from the commercially available 3-(3-(trifluoromethyl)phenyl)propanoic acid. The overall strategy focuses on the initial construction of the indanone core, followed by systematic functionalization at the 2-position.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Trifluoromethyl-1-indanone

The initial step involves an intramolecular Friedel-Crafts acylation of 3-(3-(trifluoromethyl)phenyl)propanoic acid to form the indanone ring.[1][2][3] This acid-catalyzed cyclization is a robust method for the synthesis of 1-indanones.[4]

Reaction Scheme:

Caption: Intramolecular Friedel-Crafts acylation.

Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq).

-

Add polyphosphoric acid (PPA) (10-20 wt eq) or Eaton's reagent (7.5% P₂O₅ in methanesulfonic acid) as the cyclizing agent.

-

Heat the reaction mixture with stirring to 80-100 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-trifluoromethyl-1-indanone.

Expertise & Experience: The choice of the cyclizing agent is critical. Polyphosphoric acid is a classic reagent for this transformation, but Eaton's reagent often provides cleaner reactions and easier work-up. The reaction temperature should be carefully controlled to avoid charring and side product formation.

Step 2: Reduction of 5-Trifluoromethyl-1-indanone to 5-Trifluoromethyl-1-indanol

The carbonyl group of the 1-indanone is reduced to a secondary alcohol. Sodium borohydride is a mild and effective reagent for this transformation.

Reaction Scheme:

Caption: Reduction of the 1-indanone.

Protocol:

-

Dissolve 5-trifluoromethyl-1-indanone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield 5-trifluoromethyl-1-indanol, which can often be used in the next step without further purification.

Step 3: Conversion of 5-Trifluoromethyl-1-indanol to 5-Trifluoromethyl-2-indanone

This transformation is a key challenge and can be approached via a two-step sequence involving dehydration to the indene followed by selective oxidation. A more direct, albeit potentially lower-yielding, approach involves an acid-catalyzed rearrangement. A plausible and controllable route involves the dehydration of the alcohol to the corresponding indene, followed by a Wacker-type oxidation.

Reaction Scheme (Dehydration followed by Wacker Oxidation):

Caption: Conversion of 1-indanol to 2-indanone.

Protocol (Dehydration):

-

Dissolve 5-trifluoromethyl-1-indanol (1.0 eq) in toluene in a round-bottom flask fitted with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Reflux the mixture until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude 5-trifluoromethyl-1H-indene.

Protocol (Wacker Oxidation):

-

Dissolve the crude 5-trifluoromethyl-1H-indene in a mixture of dimethylformamide (DMF) and water.

-

Add palladium(II) chloride (PdCl₂, 0.1 eq) and copper(I) chloride (CuCl, 1.0 eq).

-

Stir the mixture under an oxygen atmosphere (balloon) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain 5-trifluoromethyl-2-indanone.

Step 4: Reduction of 5-Trifluoromethyl-2-indanone to 5-Trifluoromethyl-indan-2-ol

Similar to the first reduction, the ketone at the 2-position is reduced to the corresponding secondary alcohol.[5][6]

Reaction Scheme:

Caption: Reduction of the 2-indanone.

Protocol:

This step follows a similar procedure to the reduction of the 1-indanone (Step 2), using sodium borohydride in methanol.

Step 5 & 6: Oxidation of 5-Trifluoromethyl-indan-2-ol to this compound

The final step is the mild oxidation of the secondary alcohol to the desired aldehyde. To prevent over-oxidation to the carboxylic acid, selective oxidation methods such as Swern oxidation or Dess-Martin periodinane (DMP) oxidation are employed.[7][8][9][10][11][12][13][14][15]

Reaction Scheme (Swern Oxidation):

Caption: Swern oxidation to the final product.

Protocol (Swern Oxidation):

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 5-trifluoromethyl-indan-2-ol (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

-

Stir for 30 minutes at -78 °C.

-

Add triethylamine (Et₃N) (5.0 eq) dropwise and stir for another 30 minutes at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water.

-

Extract the mixture with DCM (3 x).

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Trustworthiness: The Swern oxidation is a highly reliable and mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9][13][14][15] It is well-tolerated by a wide range of functional groups. The malodorous dimethyl sulfide byproduct is a key consideration, and the reaction should be performed in a well-ventilated fume hood.

Data Presentation

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | 3-(3-(Trifluoromethyl)phenyl)propanoic acid | 5-Trifluoromethyl-1-indanone | Polyphosphoric Acid or Eaton's Reagent | 70-85 |

| 2 | 5-Trifluoromethyl-1-indanone | 5-Trifluoromethyl-1-indanol | NaBH₄, Methanol | >95 |

| 3 | 5-Trifluoromethyl-1-indanol | 5-Trifluoromethyl-2-indanone | PTSA (dehydration), PdCl₂/CuCl/O₂ (Wacker) | 50-70 (2 steps) |

| 4 | 5-Trifluoromethyl-2-indanone | 5-Trifluoromethyl-indan-2-ol | NaBH₄, Methanol | >95 |

| 5 | 5-Trifluoromethyl-indan-2-ol | This compound | (COCl)₂, DMSO, Et₃N (Swern) | 80-95 |

Yields are estimated based on analogous reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded synthetic strategy for the preparation of this compound. By leveraging well-established synthetic methodologies, including Friedel-Crafts acylation, ketone and alcohol interconversions, and mild oxidation reactions, this multi-step route provides a clear and actionable pathway for researchers. The detailed protocols and expert insights provided herein are intended to facilitate the successful synthesis of this valuable fluorinated building block, thereby enabling further exploration of its potential in the development of novel pharmaceuticals and other advanced materials.

References

-

Wikipedia. (2024). Swern oxidation. [Link]

-

SATHEE. (n.d.). Friedel Crafts Reaction. [Link]

-

Master Organic Chemistry. (2024). Alcohol Reactions: Swern Oxidation using DMSO. [Link]

-

Wikipedia. (2024). Dess–Martin oxidation. [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

-

MDPI. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. [Link]

-

National Institutes of Health. (2018). Strategies for Accessing cis-1-Amino-2-Indanol. [Link]

-

University of California, Irvine. (2015). Synthesis of Dess-Martin-Periodinane. [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. [Link]

-

Testbook. (n.d.). Swern Oxidation: Learn Definition, Mechanism, Reaction & Uses. [Link]

-

Royal Society of Chemistry. (2020). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. [Link]

-

The Organic Chemistry Tutor. (n.d.). Swern Oxidation. [Link]

-

Chemistry Steps. (2020). Swern Oxidation. [Link]

-

Scribd. (n.d.). Trifluoromethylated Indanones Synthesis. [Link]

-

Wiley Online Library. (2024). One-Pot Multicomponent Selective Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

-

ChemRxiv. (2023). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Royal Society of Chemistry. (2021). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. [Link]

-

Royal Society of Chemistry. (2015). One-pot synthesis of (R)-2-acetoxy-1-indanone from 1,2-indanedione combining metal catalyzed hydrogenation and chemoenzymatic dynamic kinetic resolution. [Link]

-

National Institutes of Health. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

- Google Patents. (n.d.).

-

Fluorine Notes. (2018). Synthesis of 5-nitro-pyrazole triflones via [3+2] cycloaddition reaction and its application for potential insecticide. [Link]

-

BORIS Portal - Universität Bern. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. [Link]

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

-

Semantic Scholar. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. [Link]

-

RSC Publishing. (2017). LDA-promoted asymmetric synthesis of β-trifluoromethyl-β-amino indanone derivatives with virtually complete stereochemical outcome. [Link]

-

National Institutes of Health. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. [Link]

-

Korean Chemical Society. (2013). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. orgosolver.com [orgosolver.com]

- 10. Dess-Martin periodinane 97 87413-09-0 [sigmaaldrich.com]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. testbook.com [testbook.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

Spectroscopic Characterization of 5-Trifluoromethyl-indan-2-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5-Trifluoromethyl-indan-2-carbaldehyde. As experimental data for this specific molecule is not yet publicly available, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar trifluoromethyl-substituted indane derivatives.

Introduction

This compound is a molecule of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly enhance pharmacokinetic and pharmacodynamic properties of drug candidates. The indane scaffold provides a rigid framework that can be functionalized to interact with various biological targets. Accurate spectroscopic characterization is a critical first step in the verification of the synthesis and purity of this compound, as well as in understanding its electronic and structural properties.

This guide will provide a detailed, theoretical analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Each section will include predicted data, a thorough interpretation based on fundamental principles, and a standardized protocol for data acquisition.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-CHO | 9.7 - 9.8 | d | ~2-3 | 1H |

| H-4 | 7.5 - 7.6 | d | ~8 | 1H |

| H-6 | 7.4 - 7.5 | s | - | 1H |

| H-7 | 7.3 - 7.4 | d | ~8 | 1H |

| H-2 | 3.6 - 3.8 | m | - | 1H |

| H-1, H-3 | 3.0 - 3.4 | m | - | 4H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aldehyde Proton (H-CHO): The proton of the aldehyde group is expected to be the most deshielded, appearing at a characteristic downfield shift of around 9.7-9.8 ppm.[1] This significant deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group. It is predicted to be a doublet due to coupling with the proton on C-2.

-

Aromatic Protons (H-4, H-6, H-7): The aromatic protons will appear in the region of 7.3-7.6 ppm. The trifluoromethyl group at C-5 is a strong electron-withdrawing group, which will deshield the adjacent aromatic protons.

-

H-4 is expected to be a doublet due to coupling with H-7.

-

H-6 is predicted to appear as a singlet as it has no adjacent protons to couple with.

-

H-7 will likely be a doublet due to coupling with H-4.

-

-

Indane Protons (H-1, H-2, H-3): The aliphatic protons of the indane ring system will be found in the upfield region of the spectrum.

-

H-2 is attached to the carbon bearing the aldehyde group and is expected to be a multiplet due to coupling with the protons on C-1 and C-3. Its chemical shift will be around 3.6-3.8 ppm.

-

H-1 and H-3 are the methylene protons of the five-membered ring. They are diastereotopic and will likely appear as complex multiplets in the range of 3.0-3.4 ppm due to both geminal and vicinal coupling.

-

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to obtain optimal resolution.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Acquire the spectrum at a constant temperature, typically 298 K.[2]

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Apply a 90° pulse angle.

-

Use a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants.

-

Caption: General workflow for NMR data acquisition and analysis.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| C-5 | 145 - 150 (q, J ≈ 35 Hz) |

| C-7a | 140 - 145 |

| C-3a | 135 - 140 |

| C-4 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 120 - 125 |

| CF₃ | 120 - 125 (q, J ≈ 270 Hz) |

| C-2 | 50 - 55 |

| C-1, C-3 | 30 - 35 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbon of the aldehyde group is expected to have the most downfield chemical shift, appearing in the range of 195-205 ppm, which is characteristic for aldehydes.[3]

-

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The aromatic carbons will resonate in the region of 120-150 ppm.[4]

-

C-5 , being directly attached to the trifluoromethyl group, will be significantly influenced by the fluorine atoms. It is expected to appear as a quartet due to one-bond C-F coupling.

-

The quaternary carbons C-3a and C-7a will likely have lower intensities compared to the protonated carbons.

-

-

Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms, with a large coupling constant.

-

Indane Carbons (C-1, C-2, C-3): The aliphatic carbons of the indane ring will be found in the upfield region.

-

C-2 , attached to the aldehyde group, will be more deshielded than C-1 and C-3.

-

C-1 and C-3 are expected to have similar chemical shifts.

-

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrument Setup:

-

Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Set the spectral width to cover the range of 0-220 ppm.

-

-

Data Acquisition:

-

Acquire the spectrum using proton broadband decoupling to simplify the spectrum to single lines for each carbon.[5]

-

A larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Perform Fourier transformation, phasing, and baseline correction.

-

Calibrate the chemical shift scale using the deuterated solvent signal as a reference.

-

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic |

| 2900 - 3000 | C-H stretch | Aliphatic (Indane) |

| 2820 & 2720 | C-H stretch | Aldehyde |

| 1700 - 1720 | C=O stretch | Aldehyde |

| 1600 - 1620 | C=C stretch | Aromatic |

| 1100 - 1300 | C-F stretch | Trifluoromethyl |

Interpretation of the Predicted IR Spectrum

-

C-H Stretching Vibrations: The spectrum will show distinct C-H stretching bands for the aromatic and aliphatic protons. The aldehyde C-H stretch typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.[6]

-

Carbonyl Stretching: A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.

-

Aromatic C=C Stretching: The aromatic ring will give rise to one or more bands in the 1600-1620 cm⁻¹ region.

-

C-F Stretching: The trifluoromethyl group will exhibit strong C-F stretching absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and placed in a solution cell.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

-

Data Acquisition:

-

Place the sample in the instrument.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the major absorption bands with their corresponding wavenumbers.

-

IV. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 214 | Molecular ion (M⁺) |

| 213 | [M-H]⁺ |

| 185 | [M-CHO]⁺ |

| 145 | [M-CF₃]⁺ |

| 115 | [Indane]⁺ fragment |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound, which is 214 g/mol .

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation upon ionization.

-

Loss of a hydrogen atom from the aldehyde would result in a peak at m/z 213.

-

Cleavage of the formyl group (CHO) would lead to a fragment at m/z 185.

-

Loss of the trifluoromethyl group would produce a fragment at m/z 145.

-

Further fragmentation of the indane ring could lead to various smaller fragments, with a notable peak at m/z 115 corresponding to the indane cation.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrument Setup:

-

Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Caption: A simplified workflow of a mass spectrometry experiment.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a valuable resource for scientists working on the synthesis and analysis of this and related compounds. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data. As with any new compound, the actual experimental data will provide the definitive characterization, and this guide serves as a predictive tool to aid in that process.

References

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. [Link]

-

University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

-

Wiley Online Library. One‐Pot Multicomponent Selective Synthesis of 5‐Trifluoromethyl Pyrimidine Derivatives. [Link]

-

University of Wisconsin-Platteville. Table of Characteristic IR Absorptions. [Link]

-

Georg Thieme Verlag. 4. 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

National Center for Biotechnology Information. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC. [Link]

-

AJELIAS. Infrared Spectroscopy- A spectro-analytical tool in chemistry. [Link]

-

Semantic Scholar. One‐Pot Multicomponent Selective Synthesis of 5‐Trifluoromethyl Pyrimidine Derivatives. [Link]

-

NMRShiftDB. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova. [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

NIST WebBook. indan-5-carbaldehyde. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ACS Publications. Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. [Link]

-

J-STAGE. Mass-Spectrometric Study on Ion-Molecule Reactions of CH_5^+, C_2H_5^+, and C_3H_5 with C_8〜C_18 1-Alkynes in an Ion Trap. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [Link]

-

Semantic Scholar. Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detectio. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

PubMed. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. [Link]

-

ResearchGate. Mass spectrum of 2,5-Furandicarboxaldehyde with retention time (RT)=.... [Link]

Sources

molecular structure of 5-Trifluoromethyl-indan-2-carbaldehyde

An In-Depth Technical Guide to the Molecular Structure of 5-Trifluoromethyl-indan-2-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed structural elucidation of this compound, a novel compound of significant interest to medicinal chemistry and drug development. The indane scaffold is a privileged structure in numerous biologically active agents, and the incorporation of a trifluoromethyl group is a well-established strategy to enhance key pharmacological properties such as metabolic stability and binding affinity.[1][2][3][4] This document outlines a robust, hypothetical synthetic pathway and presents a predictive analysis of the full spectroscopic signature of the target molecule, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each analytical protocol is detailed with an emphasis on the causal reasoning behind experimental choices, providing researchers with a self-validating system for characterizing this and similar molecular entities.

Introduction: Strategic Rationale for the Target Molecule

The convergence of two powerful motifs—the indane core and the trifluoromethyl (CF₃) group—positions this compound as a high-value building block for drug discovery programs.

-

The Indane Scaffold: The rigid, bicyclic structure of indane provides a conformationally constrained scaffold that is present in a variety of pharmacologically active compounds, including those with anticancer and neuroprotective properties.[4] Its defined three-dimensional geometry allows for precise orientation of functional groups to optimize interactions with biological targets.

-

The Trifluoromethyl Group: The CF₃ group is a cornerstone of modern medicinal chemistry.[5] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3][6] Key advantages conferred by the CF₃ group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[1][3]

-

Increased Lipophilicity: This property can improve a compound's ability to cross cellular membranes, potentially increasing bioavailability.[1][3]

-

Modulation of pKa: The inductive effect of the CF₃ group can alter the acidity or basicity of nearby functional groups, which can be critical for target binding.[5][6]

-

Improved Binding Affinity: The CF₃ group can engage in unique interactions with protein targets, including favorable electrostatic and hydrophobic contacts.[7]

-

The aldehyde functionality at the 2-position serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations such as reductive amination, Wittig reactions, and condensations, thus providing a gateway to diverse chemical libraries.[8]

Proposed Synthesis Pathway

While a specific literature preparation for this compound is not yet documented, a chemically sound and efficient synthesis can be designed based on established organic transformations. The proposed pathway involves a condensation reaction followed by reduction and oxidation.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

-

Step 1: Synthesis of 2-(4-(Trifluoromethyl)benzylidene)malonic acid.

-

To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine.

-

Heat the mixture at reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Cool the reaction, acidify with HCl, and collect the precipitate by filtration to yield the benzylidene product.

-

-

Step 2: Formation of 5-(Trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid.

-

The product from Step 1 is subjected to catalytic hydrogenation (H₂, Pd/C) under pressure. This reduces the double bond and facilitates an intramolecular Friedel-Crafts-type cyclization to form the indane ring system.

-

-

Step 3: Reduction to [5-(Trifluoromethyl)-2,3-dihydro-1H-inden-2-yl]methanol.

-

Suspend the carboxylic acid from Step 2 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water, followed by 15% NaOH solution, and then water again. Filter the resulting salts and concentrate the filtrate.

-

-

Step 4: Oxidation to this compound.

-

Dissolve the alcohol from Step 3 in anhydrous dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.2 eq) in portions.

-

Stir at room temperature for 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of silica gel and celite, washing with DCM.

-

Concentrate the filtrate and purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the final aldehyde.

-

Structural Elucidation and Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the target molecule. The following sections detail the predicted data and the protocols for their acquisition.

Caption: Workflow for the comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms. The strong electron-withdrawing effects of the aldehyde and trifluoromethyl groups will significantly influence the chemical shifts of adjacent protons and carbons.

-

¹H NMR Spectroscopy: The aldehyde proton will be the most downfield and diagnostic signal.[9][10] The aromatic region will show a characteristic pattern for a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR Spectroscopy: The carbonyl carbon signal will appear significantly downfield (~190-200 ppm).[11] The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR Spectroscopy: This will show a singlet for the three equivalent fluorine atoms of the CF₃ group, providing direct evidence of its presence.

| Predicted Spectroscopic Data for this compound | |

| Technique | Expected Signature |

| ¹H NMR (500 MHz, CDCl₃) | δ ~9.8 (s, 1H, -CHO)[9][10][12], δ 7.4-7.6 (m, 3H, Ar-H), δ 3.2-3.5 (m, 5H, indane aliphatic CH and CH₂) |

| ¹³C NMR (125 MHz, CDCl₃) | δ ~200.0 (C=O)[11], δ ~124.0 (q, ¹JCF ≈ 272 Hz, CF₃), δ 140-150 (Ar C-q), δ 120-135 (Ar C-H), δ ~50 (Indane C2), δ ~35 (Indane C1/C3) |

| ¹⁹F NMR (470 MHz, CDCl₃) | δ ~ -62.0 (s, CF₃) |

| IR Spectroscopy (ATR) | ν ~2820, 2720 cm⁻¹ (Aldehyde C-H stretch)[11][13], ν ~1725 cm⁻¹ (C=O stretch)[9][11], ν ~1320 cm⁻¹ (C-F stretch) |

| Mass Spectrometry (EI) | m/z (M⁺) = 216, m/z = 215 ([M-H]⁺)[14], m/z = 187 ([M-CHO]⁺)[14], m/z = 145 (loss of CF₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The aldehyde C=O and C-H stretches are highly characteristic.[15][16]

-

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Place a small amount (1-2 mg) of the purified solid or a single drop of the liquid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Key Diagnostic Peaks: Look for the strong carbonyl (C=O) stretch around 1725 cm⁻¹ and the two weaker, but highly diagnostic, aldehydic C-H stretches around 2720 and 2820 cm⁻¹.[11][12][13]

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information based on its fragmentation patterns.

-

Protocol for Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject 1 µL of the solution into the GC. Use a standard non-polar column (e.g., DB-5ms) with a temperature program designed to elute the compound, such as:

-

Initial temperature: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 min.

-

-

MS Parameters: Use a standard electron ionization energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns and is the standard for library matching.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight (predicted m/z = 216).

-

Analyze the fragmentation pattern. Key expected fragments include the loss of a hydrogen radical ([M-1]⁺, m/z 215) and the loss of the formyl radical ([M-29]⁺, m/z 187), which are characteristic of aromatic aldehydes.[14]

-

-

Conclusion

This compound represents a strategically designed molecular scaffold for the development of novel therapeutics. This guide provides a comprehensive, predictive framework for its synthesis and rigorous structural characterization. By leveraging foundational chemical principles and established spectroscopic techniques, researchers can confidently synthesize and verify the structure of this and related compounds. The detailed protocols and predicted data serve as a self-validating roadmap, ensuring high scientific integrity and empowering drug development professionals to explore the rich chemical space accessible from this versatile intermediate.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. In Wikipedia. Retrieved from [Link]

-

Barreiro, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

Nenajdenko, V. G., et al. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Organics. [Link]

-

Sparkman, O. D. (2011). Chapter 9 - Aldehydes. Scribd. [Link]

-

Winter, B., et al. (2003). Synthesis and Odor Properties of Substituted Indane-2-carboxaldehydes. Discovery of a New Floral (Muguet) Fragrance Alcohol. Helvetica Chimica Acta. [Link]

-

Fiveable. (2025). Spectroscopic Analysis Definition. Fiveable. [Link]

-

Fiveable. (2025). Spectroscopy of Aldehydes and Ketones. Fiveable. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Oregon State University. (2020). CH 336: Aldehyde Spectroscopy. Oregon State University. [Link]

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

dos Santos, C. I. D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Sosnovskikh, V. Y., et al. (2022). Synthesis of α-(Trifluoromethyl)styrenes and 1,3-Di(trifluoromethyl)indanes via Electrophilic Activation of TMS Ethers of (Trifluoromethyl)benzyl Alcohols in Brønsted Acids. The Journal of Organic Chemistry. [Link]

-

Abraham, R. J., et al. (n.d.). Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

-

Bhat, B. A., et al. (2005). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic. [Link]

-

Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

-

Shiri, M., et al. (2020). Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. PMC. [Link]

-

Zhao, S., et al. (2018). Studies on the Synthesis of 5-Trifluoromethylpiperonal. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. scribd.com [scribd.com]

- 15. fiveable.me [fiveable.me]

- 16. chem.libretexts.org [chem.libretexts.org]

literature review of trifluoromethyl-indane derivatives

An In-depth Technical Guide to Trifluoromethyl-Indane Derivatives: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its strategic modification with a trifluoromethyl (CF3) group offers a powerful approach to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a CF3 group can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering lipophilicity, electronic character, and molecular conformation.[2][3][4] This technical guide provides a comprehensive review of the synthesis, characterization, and burgeoning applications of trifluoromethyl-indane derivatives, with a particular focus on their role in modern drug discovery. We will explore the primary synthetic routes, delve into their biological activities, and present detailed experimental protocols for key transformations, offering a vital resource for researchers and professionals in chemical synthesis and drug development.

Introduction: The Strategic Fusion of Indane and Trifluoromethyl Moieties

The convergence of two powerful concepts in medicinal chemistry—the privileged indane scaffold and the transformative effects of fluorine substitution—has given rise to the class of trifluoromethyl-indane derivatives. The indane core, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a structural motif found in various natural products and synthetic drugs with applications as anticancer, anti-inflammatory, and neuroprotective agents.[1]

The trifluoromethyl group is not merely a bioisostere for a methyl or chloro group; its unique properties make it a crucial tool for drug designers.[3] Its strong electron-withdrawing nature, high metabolic stability, and significant lipophilicity (Hansch π value of +0.88) can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] Specifically, incorporating a CF3 group can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism, which can increase a drug's half-life.[3]

-

Increase Lipophilicity: This property can improve a molecule's ability to cross cellular membranes, potentially enhancing bioavailability and penetration of the blood-brain barrier.[3][5]

-

Modulate Receptor Binding: The steric bulk and electronic effects of the CF3 group can alter the conformation of a molecule, leading to optimized interactions with a biological target.[6]

This guide synthesizes the current knowledge on trifluoromethyl-indane derivatives, which are emerging as promising candidates for therapeutic intervention, particularly within the endocannabinoid system.[7]

Caption: The strategic combination of the indane scaffold and the CF3 group.

Synthetic Strategies for Trifluoromethyl-Indane Derivatives

The synthesis of these valuable compounds generally follows two primary strategies: the construction of the indane ring system from a CF3-containing precursor or the direct trifluoromethylation of a pre-existing indane scaffold.[7] The choice of method depends on the availability of starting materials, desired substitution patterns, and stereochemical requirements.

Caption: The two primary synthetic approaches to trifluoromethyl-indanes.

Approach 1: Construction of the Indane System from CF3 Precursors

This "bottom-up" approach involves cyclizing an acyclic molecule that already contains the trifluoromethyl group.

-

Acid-Mediated Friedel-Crafts Cyclization: This is a classic and effective method where trifluoromethylated precursors like β-phenyl ketones or alcohols undergo intramolecular cyclization in the presence of a strong acid (e.g., triflic acid, TfOH) to form the indane ring.[1][7] This method is particularly useful for creating 1-aryl-1-CF3-indane structures.[8]

-

Transition Metal-Catalyzed [3+2] Annulation: Rhodium(III)-catalyzed [3+2] annulation has been successfully employed using β-CF3-enones and cyclic ketimines.[7] This advanced method allows for the construction of complex spirocyclic indane systems with high stereoselectivity, which can be controlled by the use of specific silver additives.[7]

-

Radical Transformations: Free-radical pathways provide another route. For instance, the copper-catalyzed ring-opening 1,3-aminotrifluoromethylation of arylcyclopropanes has been developed to produce 1-CF3-indane derivatives with high stereo- and chemoselectivity.[7]

Approach 2: Trifluoromethylation of an Indane Scaffold

This "top-down" strategy involves introducing the CF3 group onto a pre-formed indane or indanone molecule.

-

Nucleophilic Trifluoromethylation: The most common method in this category is the use of the Ruppert-Prakash reagent (CF3SiMe3) to trifluoromethylate carbonyl groups.[7] For example, reacting indan-1-one with CF3SiMe3 in the presence of a fluoride catalyst yields 1-CF3-indan-1-ol, a versatile intermediate.[7]

-

Electrophilic Trifluoromethylation: Hypervalent iodine-based reagents, such as Togni reagents , are used for the electrophilic introduction of the CF3 group. These reactions are often catalyzed by metals and provide a complementary approach to nucleophilic methods.[7]

-

Other Methods: The reaction of an indane carboxylic acid with sulfur tetrafluoride (SF4) can directly convert the -COOH group to a -CF3 group, often with excellent retention of enantiomeric excess.[7]

Applications in Medicinal Chemistry and Drug Discovery

The unique physicochemical properties imparted by the CF3 group make these indane derivatives highly promising candidates for drug discovery.[7] Recent research has revealed significant biological activity, particularly as modulators of the endocannabinoid system (ECS).[8]

Endocannabinoid System Modulation

The ECS is a critical neuromodulatory system involved in regulating pain, mood, appetite, and memory. Its primary targets are the cannabinoid receptors CB1 and CB2, and the enzymes responsible for endocannabinoid metabolism, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).

-

Cannabinoid Receptor (CB1/CB2) Ligands: Several trans-1,3-diaryl-1-trifluoromethyl indanes have been identified as potent ligands for both CB1 and CB2 receptors.[7] One lead compound demonstrated sub-micromolar affinity for both receptor subtypes with a six-fold selectivity for the CB2 receptor, which is an attractive profile for therapeutic development, as CB2 modulation is often associated with anti-inflammatory and immunomodulatory effects without the psychoactive effects linked to CB1 agonism.[7]

-

Enzyme Inhibition (MAGL and FAAH): Various 1-CF3-substituted indanes have been tested for their ability to inhibit MAGL and the uptake of anandamide (AEA), an endogenous cannabinoid.[7][8] Inhibition of AEA uptake is often linked to the inhibition of FAAH, the primary enzyme that degrades AEA.[8] By inhibiting these enzymes, the levels of endocannabinoids can be increased, offering a therapeutic strategy for pain and anxiety disorders.

Caption: Interaction of trifluoromethyl-indane derivatives with the endocannabinoid system.

Summary of Biological Activities

The table below summarizes the reported biological activities of representative trifluoromethyl-indane derivatives.

| Compound Class | Target(s) | Observed Activity | Reference |

| trans-1,3-Diaryl-1-trifluoromethyl indanes | CB1 and CB2 Receptors | Sub-micromolar affinity, with notable selectivity for CB2. | [7] |

| 1-Aryl-3-(trifluoromethyl)indanes | Monoacylglycerol Lipase (MAGL) | Inhibition observed for two distinct compounds. | [8] |

| Various 1-CF3-substituted indanes | Anandamide (AEA) Uptake / FAAH | Inhibition of uptake, linked to low-micromolar FAAH inhibition. | [8] |

Key Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details step-by-step methodologies for the synthesis of key trifluoromethyl-indane intermediates.

Protocol 1: Synthesis of 1-CF3-indan-1-ol via Nucleophilic Trifluoromethylation

This protocol describes the trifluoromethylation of a ketone using the Ruppert-Prakash reagent, a foundational reaction in this field.[7]

Objective: To synthesize 1-trifluoromethyl-indan-1-ol from indan-1-one.

Materials:

-

Indan-1-one

-

Trifluoromethyltrimethylsilane (CF3SiMe3, Ruppert-Prakash reagent)

-

Tetrabutylammonium fluoride (TBAF), typically as a 1M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indan-1-one (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add trifluoromethyltrimethylsilane (CF3SiMe3, ~1.5 eq) to the stirred solution.

-

Initiation: Add a catalytic amount of TBAF solution (e.g., 0.1 eq) dropwise. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH4Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 1-trifluoromethyl-indan-1-ol.

Protocol 2: Synthesis of 1-Aryl-3-(trifluoromethyl)indene via Friedel-Crafts Cyclization

This protocol outlines the acid-catalyzed cyclization of a trifluoromethylated alcohol precursor to form an indene, which can be subsequently hydrogenated to an indane.[8]

Objective: To synthesize 3-Aryl-1-(trifluoromethyl)-1H-indene from the corresponding trifluoromethylated propargyl or allyl alcohol.

Materials:

-

1-Aryl-4,4,4-trifluoro-1-butyn-2-ol (or similar precursor)

-

Dichloromethane (DCM), anhydrous

-

Concentrated sulfuric acid (H2SO4) or Triflic acid (TfOH)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the trifluoromethylated alcohol precursor (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C. To the stirred solution, quickly add concentrated H2SO4 or TfOH (~5-10 eq).

-

Reaction: Stir the mixture vigorously at 0 °C or room temperature. The reaction is typically rapid (5-30 minutes). Monitor by TLC until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture over a mixture of ice and saturated NaHCO3 solution to neutralize the acid.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Purification: Filter and concentrate the solvent in vacuo. Purify the resulting crude oil or solid via flash column chromatography on silica gel to obtain the target indene derivative.

-

(Optional) Hydrogenation to Indane: The resulting indene can be hydrogenated to the corresponding cis-indane derivative using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8]

Conclusion and Future Perspectives

Trifluoromethyl-indane derivatives represent a promising class of compounds with significant, yet still largely untapped, therapeutic potential. The synthetic methodologies are becoming increasingly sophisticated, allowing for precise control over structure and stereochemistry.[7] Current research highlights their activity as modulators of the endocannabinoid system, suggesting potential applications in treating inflammatory disorders, pain, and neurological conditions.[7][8]

Future research should focus on:

-

Expanding the Chemical Space: Synthesizing a broader library of derivatives to establish more comprehensive structure-activity relationships (SAR).

-

Exploring New Biological Targets: Moving beyond the ECS to screen these compounds against other relevant targets, such as kinases or ion channels, where the indane scaffold and CF3 group may prove beneficial.

-

Stereoselective Synthesis: Developing more efficient and scalable enantioselective synthetic routes to access single-enantiomer products, which is critical for clinical development.

The continued exploration of this unique chemical scaffold is poised to deliver novel chemical entities to address unmet medical needs.

References

- Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. (2021). MDPI.

- Synthesis of various arylated trifluoromethyl substituted indanes and indenes, and study of their biological activity. (2019). ResearchGate.

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Catalytic Synthesis of Trifluoromethylated Allenes, Indenes, Chromenes and Olefins from Propargylic Alcohols in HFIP. ResearchGate.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

- Synthesis of α-(Trifluoromethyl)styrenes and 1,3-Di(trifluoromethyl)indanes via Electrophilic Activation of TMS Ethers of (Trifluoromethyl)benzyl Alcohols in Brønsted Acids. (2022). ACS Publications.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC.

- Trifluoromethyl group – Knowledge and References. Taylor & Francis.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. nbinno.com [nbinno.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 5-Trifluoromethyl-indan-2-carbaldehyde in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold for Complex Challenges

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of building blocks that confer advantageous physicochemical and pharmacological properties. 5-Trifluoromethyl-indan-2-carbaldehyde emerges as a scaffold of significant interest, embodying a powerful convergence of three key structural motifs: the trifluoromethyl group, a conformationally restricted indane core, and a versatile carbaldehyde functional handle.

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, often leading to improved target affinity and pharmacokinetic profiles.[1][2][3][4] When appended to the rigid, non-planar indane scaffold, it allows for the precise three-dimensional positioning of this influential group, minimizing conformational ambiguity and facilitating the design of highly selective ligands.[5] The aldehyde at the 2-position serves as a critical synthetic gateway, enabling the facile introduction of diverse chemical functionalities, most notably through reductive amination, to generate extensive libraries of amine-containing compounds for structure-activity relationship (SAR) exploration.[6][7][8][9]

This guide provides an in-depth exploration of this compound as a strategic tool for researchers, scientists, and drug development professionals. We will detail its application in generating novel chemical entities, provide robust protocols for its derivatization, and explain the underlying chemical principles that make it a valuable asset in the medicinal chemist's arsenal.

PART I: The Trifluoromethyl-Indane Moiety - A Bioisosteric Powerhouse

The strategic incorporation of the 5-trifluoromethyl-indane moiety into a drug candidate can be a pivotal decision in lead optimization. Its value is rooted in the concept of bioisosterism, where the substitution of one chemical group for another with similar physical or chemical properties can lead to a molecule with enhanced biological activity or a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10]

Causality Behind the Advantage:

-

Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can block a metabolic hotspot, increasing the half-life and bioavailability of a drug candidate.[1][3]

-

Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and reach its biological target.[1][2] This property is critical for drugs targeting the central nervous system (CNS).

-

Modulation of Basicity: As a strong electron-withdrawing group, the CF3 group can lower the pKa of nearby amine functionalities. This modulation is crucial for optimizing ligand-receptor interactions and improving oral absorption by reducing the charge state in the gastrointestinal tract.

-

Bioisosteric Replacement: The trifluoromethyl group is often employed as a bioisostere for groups like chlorine or even the aliphatic nitro group, offering improved metabolic stability and potency.[1][11][12] The entire trifluoromethyl-indane scaffold can serve as a conformationally rigid mimic for more flexible or metabolically labile groups like substituted phenyl rings.

Data Presentation: Comparative Properties of Key Functional Groups

| Functional Group | van der Waals Radius (Å) | Hansch Lipophilicity (π) | Electronic Effect (Hammett σp) | Key Role in Bioisosterism |

| -H | 1.20 | 0.00 | 0.00 | Baseline |

| -CH3 | 2.00 | +0.56 | -0.17 | Increases lipophilicity, steric bulk |

| -Cl | 1.75 | +0.71 | +0.23 | Halogen bonding, lipophilic, e-withdrawing |

| -NO2 | ~2.17 | -0.28 | +0.78 | Strong e-withdrawing, potential toxicity |

| -CF3 | 2.44 | +0.88 | +0.54 | Metabolically stable, lipophilic, e-withdrawing [1][13] |

PART II: Core Application - Synthesis of Novel Amine Scaffolds via Reductive Amination

The aldehyde functionality of this compound is an ideal electrophile for reaction with a vast array of primary and secondary amines. The subsequent reduction of the resulting imine or iminium ion intermediate provides a direct and efficient route to complex and diverse amine-containing molecules. This two-step, one-pot process is a workhorse reaction in medicinal chemistry.[8][9]

Experimental Workflow: Reductive Amination

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. chem-space.com [chem-space.com]

- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

applications of 5-Trifluoromethyl-indan-2-carbaldehyde in organic synthesis

Application Notes & Protocols: 5-Trifluoromethyl-indan-2-carbaldehyde

A Versatile Aldehyde Building Block for Modern Organic Synthesis and Drug Discovery

Introduction: The Strategic Value of a Fluorinated Indane Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, offers a powerful tool to modulate key physicochemical and pharmacological properties. Its high electronegativity and steric bulk can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to strengthen binding affinity with biological targets.[1][2][3][4]

This compound merges the benefits of the CF₃ group with the rigid, three-dimensional structure of the indane core. The indane scaffold provides a conformationally restricted framework that is valuable for orienting substituents in a precise manner for optimal interaction with protein binding pockets. The true synthetic utility of this molecule, however, lies in its aldehyde functionality. The carbaldehyde group is a highly versatile chemical handle, serving as an electrophilic center for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth exploration of the key , complete with detailed protocols for researchers and drug development professionals.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉F₃O |

| Molecular Weight | 214.18 g/mol |

| IUPAC Name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-2-carbaldehyde |

| Appearance | (Typically) Off-white to yellow solid or oil |

| Key Functional Groups | Aldehyde, Trifluoromethyl, Indane |

Core Synthetic Workflow

The primary utility of this compound is as an electrophilic partner in reactions that transform the aldehyde group into more complex functionalities, thereby elaborating the core scaffold for structure-activity relationship (SAR) studies.

Caption: Synthetic utility of this compound.

Application 1: Synthesis of Novel Amine Derivatives via Reductive Amination

Reductive amination is arguably one of the most crucial reactions in medicinal chemistry for the synthesis of secondary and tertiary amines.[5] The process involves the initial formation of an iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ to the target amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Scientific Rationale

The choice of reducing agent is critical for success. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice because it is mild and chemoselectively reduces the iminium ion much faster than the starting aldehyde, preventing the undesired formation of alcohol byproducts.[6] The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE), often with a small amount of acetic acid to catalyze iminium ion formation.

Caption: Reductive amination pathway.

Experimental Protocol: General Procedure for Reductive Amination

This protocol describes a general method for coupling this compound with a primary or secondary amine.

Reagents & Materials

| Reagent/Material | Purpose | Typical Amount (0.5 mmol scale) |

| This compound | Electrophile | 107 mg (0.5 mmol, 1.0 eq) |

| Amine (R¹R²NH) | Nucleophile | 0.5 - 0.6 mmol (1.0 - 1.2 eq) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | 159 mg (0.75 mmol, 1.5 eq) |

| Dichloromethane (DCM), anhydrous | Solvent | 5 mL |

| Acetic Acid (optional) | Catalyst | 1-2 drops |

| Saturated NaHCO₃ solution | Quenching/Work-up | ~20 mL |

| Brine | Work-up | ~20 mL |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | As needed |

| Round-bottom flask, magnetic stirrer, TLC plates, standard glassware |

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent & Amine Addition: Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration). Add the desired primary or secondary amine (1.0 - 1.2 eq). If the amine is a hydrochloride salt, it must be free-based first or a tertiary amine base (e.g., triethylamine, 1.5 eq) should be added to the reaction mixture.

-

Catalyst Addition (Optional): For less reactive amines, add 1-2 drops of glacial acetic acid to catalyze iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 5 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). The reaction is typically complete within 2-16 hours.

-

Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amine derivative.

Application 2: Olefination via the Wittig Reaction

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[7] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high regioselectivity. The stereochemical outcome ((E) vs. (Z)-alkene) is highly dependent on the nature of the ylide used.[7][8]

Scientific Rationale

The reaction proceeds through a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate.[9] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. Non-stabilized ylides (e.g., from primary alkyl halides) typically favor the formation of (Z)-alkenes under salt-free conditions, while stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes.[7]

Caption: General scheme for the Wittig reaction.

Experimental Protocol: General Procedure for Wittig Olefination (Non-stabilized Ylide)

This protocol outlines the formation of an alkene from this compound using a non-stabilized ylide, which typically favors the (Z)-isomer.

Reagents & Materials

| Reagent/Material | Purpose | Typical Amount (0.5 mmol scale) |

| Alkyltriphenylphosphonium Halide | Ylide Precursor | 0.6 mmol (1.2 eq) |

| n-Butyllithium (n-BuLi) or NaH | Strong Base | 0.55 mmol (1.1 eq) |

| Tetrahydrofuran (THF), anhydrous | Solvent | 10 mL |

| This compound | Electrophile | 107 mg (0.5 mmol, 1.0 eq) |

| Saturated NH₄Cl solution | Quenching/Work-up | ~15 mL |

| Diethyl ether or Ethyl acetate | Extraction Solvent | ~30 mL |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | As needed |

| Schlenk flask, syringes, magnetic stirrer, inert atmosphere setup |

Step-by-Step Methodology

-

Ylide Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the alkyltriphenylphosphonium halide salt (1.2 eq). Suspend the salt in anhydrous THF (5 mL).

-

Deprotonation: Cool the suspension to 0°C (or -78°C for some bases). Slowly add the strong base (e.g., n-BuLi solution, 1.1 eq) dropwise via syringe. A distinct color change (often to deep red, orange, or yellow) indicates ylide formation. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Aldehyde Addition: Cool the ylide solution to 0°C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF (~2 mL) and add it dropwise to the ylide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 1-4 hours). The disappearance of the ylide's color is also a good indicator of reaction progress.

-

Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by flash column chromatography on silica gel.

Application 3: C-C Bond Formation via Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a stabilized carbanion derived from an "active methylene" compound (e.g., malononitrile, diethyl malonate).[10] The reaction is typically catalyzed by a weak base and results in the formation of an α,β-unsaturated product after spontaneous dehydration.

Scientific Rationale

The protons of an active methylene compound (Z-CH₂-Z', where Z/Z' are electron-withdrawing groups) are acidic enough to be removed by a mild base like piperidine or an amine. The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The initial aldol-type adduct readily eliminates water, driven by the formation of a highly conjugated system.

Caption: Knoevenagel condensation mechanism.

Experimental Protocol: General Procedure for Knoevenagel Condensation

This protocol provides a method for reacting this compound with malononitrile.

Reagents & Materials

| Reagent/Material | Purpose | Typical Amount (0.5 mmol scale) |

| This compound | Electrophile | 107 mg (0.5 mmol, 1.0 eq) |

| Malononitrile | Active Methylene Compound | 33 mg (0.5 mmol, 1.0 eq) |

| Piperidine | Base Catalyst | 5 μL (0.05 mmol, 0.1 eq) |

| Ethanol or Toluene | Solvent | 5 mL |

| Hydrochloric Acid (1 M) | Work-up | ~10 mL |

| Ethyl Acetate | Extraction Solvent | ~30 mL |

| Dean-Stark apparatus (if using toluene) | Water Removal |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol (5 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-